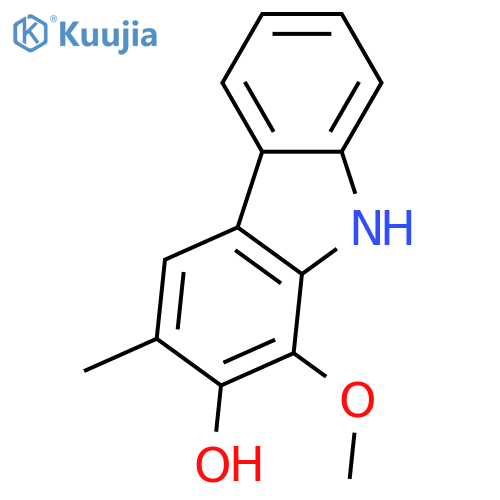

Cas no 2365501-63-7 (1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether)

2365501-63-7 structure

商品名:1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether

CAS番号:2365501-63-7

MF:C14H13NO2

メガワット:227.258523702621

CID:6682499

1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether 化学的及び物理的性質

名前と識別子

-

- 1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether

-

- インチ: 1S/C14H13NO2/c1-8-7-10-9-5-3-4-6-11(9)15-12(10)14(17-2)13(8)16/h3-7,15-16H,1-2H3

- InChIKey: GYGRDHRFWPYKTF-UHFFFAOYSA-N

- ほほえんだ: COC1C2NC3C(C=2C=C(C)C=1O)=CC=CC=3

1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP05452-5mg |

Clausenalansine B |

2365501-63-7 | 98.0% | 5mg |

¥5000 | 2024-08-19 |

1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether 関連文献

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

2365501-63-7 (1,2-Dihydroxy-3-methyl-9H-carbazole; 1-Me ether) 関連製品

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量